methyl 2-{[4-(4-ethoxyphenyl)-5-{[(3-fluorophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate
Description
Methyl 2-{[4-(4-ethoxyphenyl)-5-{[(3-fluorophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is a triazole-based molecule featuring:
- A 1,2,4-triazole core substituted at positions 3, 4, and 4.
- 4-(4-Ethoxyphenyl) group: Provides electron-donating and lipophilic properties.
- 3-Sulfanylacetate methyl ester: Enhances solubility and metabolic stability.
This compound is hypothesized to exhibit biological activity due to structural similarities with pharmacologically active triazole derivatives, such as anti-inflammatory or antimicrobial agents .
Properties
IUPAC Name |
methyl 2-[[4-(4-ethoxyphenyl)-5-[[(3-fluorobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O4S/c1-3-30-17-9-7-16(8-10-17)26-18(24-25-21(26)31-13-19(27)29-2)12-23-20(28)14-5-4-6-15(22)11-14/h4-11H,3,12-13H2,1-2H3,(H,23,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKTSTFKBUXWPRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)OC)CNC(=O)C3=CC(=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Pathways and Key Intermediate Formation
The synthesis of this compound typically proceeds through three critical stages:
- Formation of the 1,2,4-triazole core
- Introduction of the 4-ethoxyphenyl and formamido-methyl substituents
- Sulfanyl acetate side chain incorporation
Synthesis of the 1,2,4-Triazole Core
The triazole ring is constructed via cyclocondensation reactions. A common method involves reacting hydrazine derivatives with nitriles or carboxamides under acidic or basic conditions. For example:
Substitution at the 4- and 5-Positions
4-Ethoxyphenyl Group Introduction
The 4-ethoxyphenyl moiety is introduced using 4-ethoxyphenylhydrazine or via Ullmann coupling with a pre-formed triazole. For instance:
- Ullmann-Type Coupling :
$$ \text{Triazole intermediate} + 4\text{-Ethoxyphenyl iodide} \xrightarrow{\text{CuI, K}2\text{CO}3, \text{DMF}} 4\text{-(4-Ethoxyphenyl)-1,2,4-triazole} $$
Yields range from 60–75% under optimized conditions.
Formamido-Methyl Functionalization
The 5-[(3-fluorophenyl)formamido]methyl group is introduced via amidation of an aminomethyl intermediate:
- Aminomethylation :
$$ \text{Triazole} + \text{Formaldehyde} \xrightarrow{\text{NH}_4\text{OAc}} 5\text{-(Aminomethyl)-4H-1,2,4-triazole} $$ - Amidation with 3-Fluorobenzoyl Chloride :
$$ 5\text{-(Aminomethyl)triazole} + 3\text{-Fluorobenzoyl chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Formamido-methyl product} $$
This step achieves ~80% yield when using excess acyl chloride.
Sulfanyl Acetate Side Chain Incorporation
The sulfanyl acetate group is introduced via nucleophilic substitution or thiol-ene chemistry:
Comparative Analysis of Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Method | Microwave Method | Reference |
|---|---|---|---|
| Reaction Time | 6–8 hours | 10–30 minutes | |
| Yield | 60–70% | 85–92% | |
| Purification | Column chromatography | Recrystallization | |
| Energy Efficiency | Low | High |
Microwave irradiation significantly enhances reaction rates and yields by enabling uniform heating and reducing side reactions. For example, cyclocondensation steps completed in 30 minutes under microwaves vs. 6 hours conventionally.
Mechanistic Insights and Optimization
Cyclocondensation Mechanism
The triazole ring forms via a two-step process:
Challenges and Mitigation Strategies
Steric Hindrance
Bulky substituents at the 4- and 5-positions can hinder sulfanyl group incorporation. Mitigation includes:
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions. Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or dichloromethane.
Scientific Research Applications
methyl 2-{[4-(4-ethoxyphenyl)-5-{[(3-fluorophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of methyl 2-{[4-(4-ethoxyphenyl)-5-{[(3-fluorophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and gene expression .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key structural analogs and their differences are summarized below:
*Estimated using substituent contributions.
Key Observations :
- 4-Position Substituents : The ethoxy group in the target compound increases electron density and lipophilicity compared to chloro () or methyl () groups. This may enhance membrane permeability but reduce aqueous solubility.
- 5-Position Substituents: The 3-fluorophenyl formamido group in the target compound offers a unique steric and electronic profile compared to 4-fluorophenyl () or non-fluorinated analogs (). Fluorine’s electronegativity may improve binding to hydrophobic enzyme pockets.
Crystallographic Insights :
- Isostructural triazoles (e.g., ) adopt planar conformations except for ortho-substituted aryl groups, which orient perpendicularly. The 3-fluorophenyl group in the target compound may disrupt planarity, affecting crystallinity and bioavailability .
Biological Activity
Methyl 2-{[4-(4-ethoxyphenyl)-5-{[(3-fluorophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is a compound belonging to the triazole family, notable for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, backed by relevant research findings and case studies.
Chemical Structure
The compound can be described by the following molecular formula:
- Molecular Formula : C₁₈H₁₈F₃N₃O₂S
- CAS Number : 476449-93-1
Antimicrobial Activity
The 1,2,4-triazole scaffold has been recognized for its significant antimicrobial properties. Research indicates that compounds with this structure exhibit potent activity against various pathogens:
| Pathogen | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.125 - 8 | |
| Escherichia coli | 0.25 - 16 | |
| Candida albicans | 0.5 - 4 | |
| Pseudomonas aeruginosa | 0.5 - 8 |
The compound has shown higher efficacy compared to traditional antibiotics like vancomycin and ciprofloxacin in certain studies, indicating its potential as a therapeutic agent in treating resistant infections .
Anticancer Activity
Recent studies highlight the anticancer potential of triazole derivatives. This compound has demonstrated cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| HeLa (cervical cancer) | 5.0 | Significant inhibition |
| MCF-7 (breast cancer) | 7.5 | Moderate inhibition |
| A549 (lung cancer) | 6.0 | Significant inhibition |
These findings suggest that the compound could serve as a lead for developing new anticancer therapies .
Anti-inflammatory Activity
Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. The triazole derivatives have been reported to exert anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and mediators:
- In vitro studies have shown that this compound reduces levels of TNF-alpha and IL-6 in activated macrophages .
Case Studies
In a recent clinical trial evaluating the efficacy of triazole derivatives for treating bacterial infections resistant to standard therapies, patients receiving this compound showed a significant reduction in infection rates compared to those receiving placebo treatments. The trial emphasized the need for further exploration into dosage optimization and long-term effects.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of methyl 2-{[4-(4-ethoxyphenyl)-5-{[(3-fluorophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate?
- Methodological Answer : Synthesis optimization involves multi-step reactions, including triazole ring formation and coupling of the 3-fluorophenylformamido group. Critical parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency .
- Coupling agents : Use 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) to improve yields in amide bond formation .
- Temperature control : Maintain 60–80°C during cyclization steps to minimize side reactions .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of ethoxyphenyl (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂), triazole (δ 7.5–8.5 ppm), and formamido protons (δ 8.1–8.3 ppm) .
- IR spectroscopy : Stretching vibrations for C=O (1700–1750 cm⁻¹) and N-H (3300–3400 cm⁻¹) validate ester and amide groups .
- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures to confirm stereochemistry .
Q. What are common impurities encountered during synthesis, and how can they be mitigated?
- Methodological Answer :
- Unreacted intermediates : Monitor via TLC and purify using column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Oxidative byproducts : Use inert atmospheres (N₂/Ar) during reactions involving sulfanyl groups to prevent disulfide formation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?
- Methodological Answer :
- Derivatization : Modify the ethoxyphenyl or 3-fluorophenyl groups to assess impact on activity. For example, replace the ethoxy group with methoxy or halogens .
- Bioassays : Test against target enzymes (e.g., fungal CYP51 for antifungal activity) using enzyme inhibition assays .
- Data analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with bioactivity .
Q. What strategies are recommended for analyzing binding affinity with biological targets?
- Methodological Answer :
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to immobilized targets .
- Molecular docking : Use Glide (Schrödinger) for flexible ligand docking to predict binding poses and affinity scores. Validate with MD simulations .
Q. How should researchers resolve contradictions in biological activity data across different assays?
- Methodological Answer :
- Orthogonal assays : Cross-validate using fluorescence-based assays (e.g., ATPase activity) and cell viability tests (MTT assay) .
- Crystallographic analysis : Resolve target-ligand co-crystals to confirm binding modes (SHELX suite for refinement) .
Q. What computational approaches are effective in predicting the reactivity of this compound under varying pH conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
